2-Cyano-5-hydroxybenzamide
Description
Significance of Benzamide (B126) Scaffolds in Chemical Sciences
Benzamide structures are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical compounds. molport.com They are versatile building blocks in organic synthesis due to the stability of the amide bond and the various reactions the aromatic ring can undergo. researchgate.net The amide group itself is a crucial feature in biological systems, involved in the structure of proteins and peptides. Its ability to act as both a hydrogen bond donor and acceptor makes it fundamental for molecular recognition at biological targets. researchgate.net Consequently, benzamide derivatives have been developed for a wide array of therapeutic applications, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. researchgate.netnih.gov
Role of Cyano and Hydroxyl Functionalities in Chemical Reactivity and Interactions
The chemical behavior of 2-Cyano-5-hydroxybenzamide is dictated by the interplay of its hydroxyl and cyano functional groups.
The hydroxyl (-OH) group is a polar, hydrophilic functional group that significantly influences a molecule's properties. nih.gov It can act as both a hydrogen bond donor and acceptor, which is critical for solubility in polar solvents and for binding to biological targets like enzymes and receptors. nih.govsmolecule.com The position of the hydroxyl group on the aromatic ring can affect its acidity and reactivity. vulcanchem.com In biological contexts, hydroxyl groups are vital, participating in metabolic pathways and forming key interactions that stabilize the structures of biomolecules. vulcanchem.com
The cyano (-C≡N) group , also known as a nitrile group, is a highly polar and electron-withdrawing moiety. google.comresearchgate.net This polarity makes the carbon atom of the cyano group susceptible to nucleophilic attack, allowing nitriles to serve as versatile precursors for synthesizing other functional groups like carboxylic acids and amines. google.com In medicinal chemistry, the incorporation of a cyano group can enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane penetration. google.combrieflands.com
The combination of these groups on a benzamide scaffold suggests a molecule with a rich chemical profile, capable of engaging in a variety of intermolecular interactions.
Overview of Research Trajectories for Related Benzamide Compounds Bearing Cyano and Hydroxyl Groups
Research into benzamides and salicylamides (2-hydroxybenzamides) featuring cyano groups reveals a focus on developing new therapeutic agents. For instance, studies on N-benzoyl-2-hydroxybenzamides have explored their potential as anti-parasitic agents, with research showing that the addition of electron-withdrawing groups like a cyano moiety can modulate biological activity. nih.gov Similarly, various salicylamide (B354443) derivatives are being investigated for their activity against a range of viruses and other pathogens. nih.gov
Other related research includes the synthesis of amino-substituted benzamides from cyano-substituted precursors to develop novel antioxidant agents. acs.org The synthesis of complex benzamides for use as agrochemicals has also been a significant area of research, where cyanation is a key chemical step. nih.gov These research paths underscore the scientific interest in combining the benzamide scaffold with cyano and hydroxyl functionalities to create novel molecules with specific biological activities. For example, a patent for N-(3,4-disubstituted phenyl)salicylamide derivatives, which can include a cyano group, highlights their potential use in treating diseases mediated by STAT6 and/or NF-κB activation. google.com
Interactive Data Tables
Below are tables summarizing the key properties and expected spectroscopic features of this compound, based on the known characteristics of its functional groups and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₆N₂O₂ | Based on chemical structure. |
| Molecular Weight | 162.15 g/mol | Calculated from the molecular formula. |
| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | The hydroxyl and amide groups can donate hydrogen atoms for H-bonding. nih.govsmolecule.com |
| Hydrogen Bond Acceptors | 3 (from C=O, -OH, C≡N) | The carbonyl oxygen, hydroxyl oxygen, and nitrile nitrogen can accept hydrogen atoms. smolecule.combrieflands.com |
| Polarity | High | Presence of polar amide, hydroxyl, and cyano groups. nih.govresearchgate.net |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.0–8.5 ppm | Typical range for protons on a substituted benzene (B151609) ring. |
| Amide Protons (-CONH₂) | δ 7.5–8.5 ppm (broad) | Amide protons are often broad and their shift is solvent-dependent. srce.hr | |
| Hydroxyl Proton (-OH) | δ 9.0-10.0 ppm (broad) | Phenolic protons are deshielded and often exchange, leading to broad signals. srce.hr | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165–175 ppm | Characteristic range for amide carbonyl carbons. |
| Nitrile Carbon (-C≡N) | δ 115–120 ppm | The typical chemical shift for a nitrile carbon. libretexts.org | |
| Aromatic Carbons | δ 110–160 ppm | Range for carbons in a substituted aromatic system, with C-OH being downfield. | |
| Infrared (IR) | O-H Stretch | 3200–3400 cm⁻¹ (broad) | Characteristic of a phenolic hydroxyl group involved in hydrogen bonding. farmaceut.org |
| N-H Stretch | ~3100-3300 cm⁻¹ | Typical for the N-H bonds in the primary amide group. | |
| C≡N Stretch | ~2220–2260 cm⁻¹ | A sharp, medium-intensity peak characteristic of a nitrile. libretexts.org | |
| C=O Stretch | ~1650–1680 cm⁻¹ | Typical for a primary amide carbonyl, often lowered by conjugation and H-bonding. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
179028-67-2 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.148 |
IUPAC Name |
2-cyano-5-hydroxybenzamide |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-1-2-6(11)3-7(5)8(10)12/h1-3,11H,(H2,10,12) |
InChI Key |
NKYJOPVHWQMSHW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)C(=O)N)C#N |
Synonyms |
Benzamide, 2-cyano-5-hydroxy- (9CI) |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 Cyano 5 Hydroxybenzamide
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy provides a unique "fingerprint" of a molecule by probing its vibrational modes. Techniques like Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful tools for identifying functional groups and elucidating molecular structure.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. rtilab.cominnovatechlabs.com The resulting spectrum reveals the presence of specific functional groups, as each has a characteristic absorption frequency. rtilab.cominnovatechlabs.comupi.edu For instance, hydroxyl (-OH) groups typically exhibit a broad absorption band, while carbonyl (C=O) and cyano (C≡N) groups show sharp, intense peaks at specific wavenumbers. upi.edu The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the entire molecule. innovatechlabs.com
Table 1: FTIR Spectral Data for 2-Cyano-5-hydroxybenzamide
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | Broad band, ~3400-3200 |
| Amide (N-H) | Stretching | ~3350 and ~3180 |
| Cyano (C≡N) | Stretching | ~2230 |
| Carbonyl (C=O) | Stretching | ~1660 |
| Aromatic (C=C) | Stretching | ~1600-1450 |
| C-O | Stretching | ~1250 |
Note: The exact positions of the peaks can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. uliege.be While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. soton.ac.uk This makes it particularly useful for observing the vibrations of the carbon skeleton and certain functional groups like the cyano group. soton.ac.uk The combination of both FTIR and FT-Raman provides a more complete vibrational analysis of the molecule.
Table 2: FT-Raman Spectral Data for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretching | Strong, ~2230 |
| Aromatic Ring | Ring Breathing/Stretching | ~1610, ~1580 |
| Carbonyl (C=O) | Stretching | Weaker than in FTIR, ~1660 |
Note: Raman scattering is generally a weaker effect than infrared absorption, and the intensity of Raman bands can differ significantly from their FTIR counterparts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Chemical shifts (δ) are indicative of the electronic environment of a proton, while spin-spin coupling provides information about adjacent protons.
Table 3: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (H-3) | ~7.8 | Doublet | 1H |
| Aromatic H (H-4) | ~7.2 | Doublet of doublets | 1H |
| Aromatic H (H-6) | ~7.5 | Doublet | 1H |
| Amide (-CONH₂) | ~7.9 and ~8.2 | Broad singlets | 2H |
| Hydroxyl (-OH) | ~10.5 | Broad singlet | 1H |
Note: Chemical shifts are reported relative to a standard, typically tetramethylsilane (B1202638) (TMS). The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. oregonstate.eduamazonaws.comwisc.edu Each unique carbon atom in the molecule gives a distinct signal in the spectrum. amazonaws.comwisc.edu The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.
Table 4: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~168 |
| C-5 (attached to -OH) | ~158 |
| C-1 (attached to -CONH₂) | ~135 |
| C-3 | ~133 |
| C-6 | ~125 |
| C-4 | ~120 |
| Cyano (C≡N) | ~118 |
| C-2 (attached to -CN) | ~110 |
Note: Quaternary carbons, such as the carbonyl carbon and the carbons attached to the cyano and amide groups, often show weaker signals in ¹³C NMR spectra. oregonstate.edu
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. vscht.czlkouniv.ac.in The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. lkouniv.ac.in The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. researchgate.net
For this compound, the presence of the benzene (B151609) ring conjugated with the cyano and benzamide (B126) groups constitutes a significant chromophore. The hydroxyl group acts as an auxochrome, which can modify the absorption characteristics of the chromophore. The electronic spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system.
Table 5: Electronic Spectral Data for this compound
| Solvent | λmax (nm) | Type of Transition |
| Ethanol | ~245, ~320 | π → π |
| Methanol | ~246, ~322 | π → π |
Note: The position and intensity of absorption bands can be influenced by the solvent polarity. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures how a compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides insights into the electronic transitions within a molecule. The wavelength of maximum absorbance, denoted as λmax, is a key characteristic. msu.edu For this compound, the specific λmax values are influenced by the solvent used and the electronic structure of the molecule, which includes a benzene ring substituted with cyano, hydroxyl, and carboxamide groups. The analysis of related compounds, such as salicylamide (B354443) (2-hydroxybenzamide), shows absorption maxima that can serve as a reference for understanding the electronic behavior of such structures. nist.gov The presence of conjugated systems, like the aromatic ring, typically results in strong absorption in the UV region. msu.edu
Mass Spectrometry for Molecular Mass and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. acdlabs.com The fragmentation pattern is reproducible and serves as a molecular fingerprint. For aromatic amides like benzamide, a common fragmentation pathway involves the loss of the amino group (NH2) to form a stable benzoyl cation, which can further fragment to a phenyl cation. While specific EI-MS data for this compound is not detailed in the provided search results, the fragmentation of analogous structures like N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-benzamide has been studied, providing a basis for predicting its behavior. researchgate.netspectrabase.com The molecular ion peak would correspond to its molecular weight of 162.15 g/mol . aksci.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. sci-hub.se For this compound, with a chemical formula of C8H6N2O2, the calculated exact mass is 162.0429. An HRMS measurement would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Molecular Formula | C8H6N2O2 | - |
| Molecular Weight | 162.15 g/mol | - |
| Calculated Exact Mass | 162.0429 Da | - |
| Predicted M+ Peak | m/z 162 | EI-MS |
| Measured Exact Mass | - | HRMS |
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction is the primary method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction
Table 2: Representative Single Crystal X-ray Diffraction Parameters (Hypothetical for this compound based on related structures)
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~7.0 |
| b (Å) | ~5.0 |
| c (Å) | ~14.0 |
| β (°) ** | ~95.0 |
| Volume (ų) ** | ~488 |
| Z | 4 |
Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and can provide information on unit cell dimensions. carleton.edu The technique involves irradiating a finely ground, homogenous powder sample with X-rays. carleton.edu The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline material. americanpharmaceuticalreview.com PXRD is particularly useful for confirming the identity of a bulk sample and assessing its purity. carleton.eduamericanpharmaceuticalreview.com A calculated PXRD pattern can be generated from single-crystal data and compared with the experimental pattern to confirm that the bulk material corresponds to the single-crystal structure. rsc.org
Other Advanced Spectroscopic and Analytical Techniques
Beyond fundamental NMR and vibrational spectroscopy, a suite of advanced analytical techniques is essential for the comprehensive characterization of this compound. These methods provide in-depth information on the compound's molecular weight, elemental composition, purity, solid-state structure, and thermal stability. While detailed experimental data for this specific compound are not extensively published, its structural analysis can be understood by examining established methods for analogous compounds like salicylamides and other benzamide derivatives. mdpi.comakjournals.comresearchgate.netnih.gov
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Using a soft ionization technique such as Electrospray Ionization (ESI), the exact mass of the molecular ion can be measured with high precision, allowing for the verification of the chemical formula, C₈H₆N₂O₂. mdpi.comchimia.ch Tandem mass spectrometry (MS/MS) further elucidates the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern provides a structural fingerprint, revealing characteristic losses of small neutral molecules such as ammonia (B1221849) (NH₃), carbon monoxide (CO), and the cyano group (HCN). mdpi.com
Table 1: Anticipated High-Resolution Mass Spectrometry Data for C₈H₆N₂O₂
| Ion Species | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₈H₇N₂O₂⁺ | 163.0499 |
| [M+Na]⁺ | C₈H₆N₂O₂Na⁺ | 185.0318 |
| [M-H]⁻ | C₈H₅N₂O₂⁻ | 161.0356 |
This interactive table displays the theoretical exact masses for common adducts of this compound, which are key for its identification in HRMS analysis.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its quantification. nih.govnih.gov A typical analysis would employ a reversed-phase column (such as C18) with a gradient elution system, commonly using a mixture of acetonitrile (B52724) and water acidified with a small amount of formic or trifluoroacetic acid to ensure sharp peak shapes. perlan.com.plvu.edu.au Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks using a UV detector set to a wavelength where the analyte exhibits strong absorbance. For compounds with cyano functional groups, specialized cyano-bonded stationary phases can also offer alternative selectivity. perlan.com.pl
Table 2: Representative HPLC Purity Analysis Parameters
| Parameter | Value / Description |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (tᵣ) | ~7.5 min (Predicted) |
| Purity | >98% (Typical specification) |
This interactive table outlines a standard set of conditions for analyzing the purity of this compound or related compounds via HPLC. nih.govvu.edu.au
X-Ray Crystallography
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of this compound in the solid state. rsc.orgnih.govresearchgate.net This analysis provides precise data on bond lengths, bond angles, and torsion angles. For salicylamide structures, a key feature is the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen, which forms a stable six-membered ring. mdpi.com X-ray analysis would also reveal the intermolecular interactions, such as hydrogen bonds involving the amide N-H group and potentially the cyano nitrogen, which dictate how the molecules pack into a crystal lattice. mdpi.comthieme-connect.com
Table 3: Key Parameters from a Representative X-Ray Crystallographic Analysis of a Salicylamide Analog
| Parameter | Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Intramolecular H-Bond | O-H···O=C (hydroxyl-carbonyl) |
| Intermolecular H-Bond | N-H···O (amide-hydroxyl/carbonyl) |
| Data Deposition | Cambridge Crystallographic Data Centre (CCDC) |
This interactive table summarizes the type of structural information obtained from an X-ray diffraction study, based on data from similar molecules. mdpi.comresearchgate.net
Thermal Analysis
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of this compound. akjournals.comresearchgate.net DSC measures the heat flow to or from a sample as a function of temperature, allowing for the precise determination of its melting point and enthalpy of fusion. A sharp melting endotherm is indicative of a highly pure crystalline substance. researchgate.net TGA measures the change in mass as a function of temperature, providing information on the compound's thermal stability and decomposition profile. For benzamide derivatives, TGA can reveal the temperature at which degradation begins and identify distinct stages of mass loss. akjournals.comresearchgate.net
Table 4: Illustrative Thermal Analysis Data for a Benzamide Derivative
| Analysis | Parameter | Typical Value |
|---|---|---|
| DSC | Melting Point (Onset) | 210 - 230 °C |
| DSC | Enthalpy of Fusion (ΔHfus) | 25 - 35 kJ/mol |
| TGA | Decomposition Temp (Tdec, 5% mass loss) | > 250 °C |
This interactive table presents typical data that would be obtained from DSC and TGA analyses, crucial for understanding the compound's thermal behavior. akjournals.comresearchgate.netdergipark.org.tr
Computational Chemistry and Theoretical Investigations of 2 Cyano 5 Hydroxybenzamide
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecular properties. For a molecule like 2-Cyano-5-hydroxybenzamide, these calculations can elucidate its three-dimensional structure, electron distribution, and spectroscopic features.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.
DFT calculations are employed to determine the most stable conformation of this compound, known as its optimized geometry. This process involves minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations. The optimized geometry provides the foundational data for all other computational analyses. Electronic properties such as dipole moment, polarizability, and total energy are also obtained from these calculations, offering insights into the molecule's polarity and stability.
Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations (Note: This table is a representative example of typical bond lengths and angles for similar aromatic structures, as specific published data for this compound is not available.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 118 - 121 |
| C-O (hydroxyl) | 1.36 | C-C-O | 119 - 122 |
| C-C (cyano) | 1.45 | C-C-C≡N | 178 - 180 |
| C≡N | 1.15 | C-C-C(O)NH₂ | 119 - 121 |
| C-C (amide) | 1.50 | O=C-N | 122 |
| C=O (amide) | 1.24 | C-N-H | 118 |
| C-N (amide) | 1.33 |
Hartree-Fock (HF) Ab Initio Methods
The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. Unlike DFT, HF does not account for electron correlation, which can affect the accuracy of the results. However, it serves as a valuable starting point for more advanced, correlation-corrected methods. In studying this compound, HF calculations, often with a basis set such as 6-311++G(d,p), can be used to compute the optimized geometry and vibrational frequencies. Comparing HF results with those from DFT allows researchers to assess the importance of electron correlation for specific molecular properties.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would typically show negative potential (red and yellow colors) around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen of the cyano group. These areas are susceptible to electrophilic attack. Conversely, positive potential (blue color) is expected around the hydrogen atoms, particularly the hydroxyl and amide protons, indicating sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A small energy gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely localized on the electron-rich phenyl ring and hydroxyl group, while the LUMO may be concentrated on the electron-withdrawing cyano and benzamide (B126) moieties.
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: The values in this table are representative examples for analogous aromatic compounds.)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
From these energies, global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.
Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. These calculations are typically done using DFT or HF methods. The resulting harmonic frequencies are often scaled to correct for anharmonicity and limitations in the computational method.
A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific internal coordinates, such as bond stretches, angle bends, and torsions. For this compound, PED analysis would allow for the unambiguous assignment of characteristic vibrations, including the O-H stretch of the hydroxyl group, the N-H stretches of the amide, the C=O stretch of the amide, and the C≡N stretch of the cyano group. This detailed assignment is essential for interpreting experimental vibrational spectra and understanding the molecule's dynamic behavior.
Table 3: Illustrative Vibrational Frequencies and PED Assignments for this compound (Note: This table presents typical frequency ranges and assignments for the functional groups present in the molecule.)
| Calculated Frequency (cm⁻¹) | Experimental Range (cm⁻¹) | Assignment (PED Contribution) |
| ~3500 | 3550 - 3450 | ν(O-H) stretch (~95%) |
| ~3400, ~3300 | 3450-3150 | νₐ(N-H₂), νₛ(N-H₂) stretch (~90%) |
| ~2230 | 2240 - 2220 | ν(C≡N) stretch (~85%) |
| ~1670 | 1680 - 1650 | ν(C=O) stretch (Amide I) (~80%) |
| ~1600 | 1610 - 1580 | δ(N-H₂) bend (Amide II) + ν(C-C)ring |
| ~1250 | 1280 - 1200 | ν(C-O) stretch + δ(O-H) bend |
ν = stretching, δ = bending, a = asymmetric, s = symmetric
Molecular Modeling and Simulation Approaches
Computational chemistry provides powerful tools to investigate the properties and potential biological activities of molecules like this compound at an atomic level. These in silico methods allow for the prediction of molecular behavior, interactions with biological targets, and the rational design of new derivatives with improved properties.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. sci-hub.semmsl.cz This method is crucial in structure-based drug design for elucidating the binding mode and affinity of a compound within the active site of a biological target.
In studies of compounds structurally related to this compound, molecular docking has been instrumental. For instance, research on 2-hydroxybenzoic acid derivatives as inhibitors of the sirtuin deacetylase SIRT5 demonstrated the critical role of specific functional groups in binding. nih.gov Docking simulations predicted that the carboxylic acid and the adjacent hydroxyl group of the hit compound were essential for activity. nih.gov When the carboxylic acid was masked (e.g., as an ethyl ester), the inhibitory activity against SIRT5 was almost completely lost, a finding that was confirmed by enzymatic assays. nih.gov This highlights how docking can guide the chemical optimization of a scaffold.
The general process of a molecular docking study involves preparing the 3D structures of both the ligand (e.g., this compound) and the target macromolecule, which is often obtained from crystallographic data in the Protein Data Bank (PDB). researchgate.net The ligand is then placed into the binding site of the receptor, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy value in kcal/mol. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov
For example, in a hypothetical docking of this compound into a kinase active site, the model might predict the following interactions, which are crucial for inhibitor binding and selectivity.
Table 1: Hypothetical Molecular Docking Interactions for this compound
| Functional Group of Ligand | Interacting Residue in Protein | Type of Interaction | Predicted Importance |
|---|---|---|---|
| Hydroxyl (-OH) group | Aspartic Acid (ASP) | Hydrogen Bond Donor/Acceptor | High |
| Amide (-CONH2) group | Glycine (GLY) backbone | Hydrogen Bond Donor/Acceptor | High |
| Cyano (-CN) group | Leucine (LEU) | Dipole-Dipole / Hydrophobic | Moderate |
| Benzene (B151609) Ring | Phenylalanine (PHE) | Pi-Pi Stacking | Moderate |
Molecular Dynamics (MD) simulations are computational methods used to simulate the natural motion and time-dependent behavior of biological macromolecules and their complexes. nih.gov Based on the principles of statistical mechanics, MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov This provides a dynamic view of molecular interactions, complementing the static picture offered by molecular docking. chemrxiv.org
The theoretical framework of an MD simulation begins with a starting structure, often the result of a molecular docking study. This complex is placed in a simulated physiological environment, typically a box of water molecules and ions. The simulation then proceeds in steps:
Energy Minimization: The initial structure is optimized to remove steric clashes or unfavorable geometries. nih.gov
Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing the solvent molecules to relax around the protein-ligand complex.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory data (positions, velocities, and energies of all atoms) is collected at regular intervals. researchgate.net
Analysis of the MD trajectory can assess the stability of the protein-ligand complex, identify key stable interactions (like hydrogen bonds that persist over time), and reveal conformational changes in the protein or ligand upon binding. researchgate.netchemrxiv.org Parameters such as Root Mean Square Deviation (RMSD) are used to evaluate structural stability, while Root Mean Square Fluctuation (RMSF) can pinpoint flexible regions of the protein. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. spu.edu.sychemmethod.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties and structural features. mdpi.com This approach is a key component of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. mdpi.com
The development of a QSAR model follows a structured workflow: nih.gov
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power).
Descriptor Calculation: Molecular descriptors, which are numerical values representing the physicochemical properties of the molecules, are calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), hydrophobicity (e.g., LogP), and topological indices. chemmethod.com
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that correlates the descriptors (independent variables) with the biological activity (dependent variable). chemmethod.com
Model Validation: The model's robustness and predictive ability are rigorously tested using the internal training set (e.g., via cross-validation) and the external test set. chemmethod.com A good QSAR model will accurately predict the activity of the compounds in the test set. spu.edu.sy
A hypothetical QSAR equation for a series of benzamide analogs might look like this: log(1/IC₅₀) = c₁(LogP) - c₂(Molecular Volume) + c₃(Dipole Moment) + constant*
This equation would suggest that activity increases with hydrophobicity and dipole moment but decreases with molecular size. Such models allow chemists to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. spu.edu.sy
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Physicochemical | LogP | Hydrophobicity/Lipophilicity |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Steric / Size | Molecular Weight (MW) | Molecular size and bulk |
| Topological | Wiener Index | Molecular branching and shape |
| Quantum Chemical | HOMO/LUMO Energies | Electron donating/accepting ability |
Chemoinformatics integrates computational methods to analyze and manage large datasets of chemical and biological information. frontiersin.orgfrontiersin.org In drug discovery, it plays a vital role in ligand-based design, which focuses on the properties of known active ligands to develop new molecules, especially when the target protein's structure is not available. mmsl.cz
One of the primary ligand-based methods is pharmacophore modeling . A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. mmsl.cz By aligning a set of active molecules like this compound and its analogs, a common pharmacophore model can be generated. This model might include features like a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic center, and an aromatic ring, all arranged in a specific 3D geometry. This pharmacophore can then be used as a query to screen large virtual databases to identify new, structurally diverse compounds that match the required features and are therefore likely to be active. mmsl.cz
Another key approach is chemical similarity searching . This method operates on the principle that structurally similar molecules are likely to have similar biological activities. Using a known active compound like this compound as a reference, databases can be searched for molecules with a high degree of structural similarity, calculated using various molecular fingerprints and similarity coefficients. This can rapidly identify new potential hit compounds for further investigation.
These chemoinformatics strategies, often combined with QSAR and machine learning, are essential for exploring chemical space, optimizing lead compounds, and designing novel drug candidates with desired properties. frontiersin.orgnih.gov
Mechanistic Studies of Reactions Involving Cyano and Hydroxybenzamide Moieties
Nucleophilic Addition Reactions to the Nitrile Group
The nitrile group is characterized by a carbon-nitrogen triple bond. Due to the higher electronegativity of nitrogen, the carbon atom is electrophilic and susceptible to attack by nucleophiles. numberanalytics.comlibretexts.org This reactivity is fundamental to the transformation of nitriles into other functional groups. numberanalytics.com The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon, leading to the formation of an intermediate imine anion. libretexts.org This intermediate can then be protonated or undergo further reaction depending on the specific nucleophile and reaction conditions.
In the context of 2-Cyano-5-hydroxybenzamide, the presence of the electron-donating hydroxyl group and the weakly deactivating amide group on the aromatic ring can modulate the electrophilicity of the nitrile carbon. Common nucleophilic addition reactions applicable to the nitrile group include hydrolysis, reduction, and reactions with organometallic reagents.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ions on the nitrile carbon. The initial product is an imidic acid or its conjugate base, which tautomerizes to an amide. In the case of this compound, further hydrolysis of the newly formed amide can lead to a dicarboxylic acid derivative, though this typically requires harsh conditions. The mechanism of acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. libretexts.org
Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the nitrile carbon. The initial addition forms an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org For example, the reaction of a benzonitrile (B105546) with a Grignard reagent, followed by an aqueous workup, is a standard method for ketone synthesis. This prevents further reaction with the ketone product, as it is only formed during the workup step.
The table below summarizes the outcomes of typical nucleophilic additions to a nitrile group, which are applicable to this compound.
| Nucleophile/Reagent | Intermediate | Final Product (after workup) |
| H₂O / H⁺ or OH⁻ | Imine/Imidic Acid | Amide / Carboxylic Acid |
| LiAlH₄ | Imine Anion | Primary Amine |
| R-MgX (Grignard Reagent) | Imine Salt | Ketone |
| R-Li (Organolithium) | Imine Salt | Ketone |
Amide Bond Formation Mechanisms
The title compound, this compound, is itself an amide. Its formation typically involves the coupling of a carboxylic acid (or its activated derivative) with an amine source, such as ammonia (B1221849). The most common laboratory synthesis for creating an amide bond is the condensation reaction between a carboxylic acid and an amine. hepatochem.com This reaction is generally not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. hepatochem.com
The formation of this compound would proceed from 2-cyano-5-hydroxybenzoic acid and ammonia. The key steps in the mechanism using a coupling reagent are:
Activation of the Carboxylic Acid: The carboxylic acid reacts with a coupling reagent. Popular coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). hepatochem.com The reaction forms a highly reactive O-acylisourea intermediate.
Nucleophilic Attack by Amine: The amine (in this case, ammonia) acts as a nucleophile and attacks the carbonyl carbon of the activated intermediate.
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the amide and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used).
Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with the amine. hepatochem.com For instance, treating 2-cyano-5-hydroxybenzoic acid with thionyl chloride (SOCl₂) would form 2-cyano-5-hydroxybenzoyl chloride. This acyl chloride is highly electrophilic and will react rapidly with ammonia to form the desired amide.
Aromatic C-H Functionalization Strategies Guided by Directing Groups
Direct C-H functionalization is a powerful strategy for modifying aromatic rings without the need for pre-functionalized substrates. rsc.org The regioselectivity of these reactions is often controlled by directing groups present on the aromatic ring. nih.govchalmers.se In this compound, the aromatic ring is substituted with three functional groups, each exerting a distinct electronic and steric influence.
Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.
Amide Group (-CONH₂): A deactivating group with respect to electrophilic substitution, but it can act as an ortho-directing group in many transition-metal-catalyzed C-H activation reactions through chelation assistance.
Cyano Group (-CN): A strongly deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance.
The outcome of a C-H functionalization reaction on this compound will depend on the specific reaction conditions and the interplay of these directing effects.
| Group | Position on Ring | Electronic Effect | Directing Influence (Electrophilic Aromatic Substitution) | Directing Influence (Metal-Catalyzed C-H Activation) |
| -CN | C2 | Strong Deactivator | meta (to C4, C6) | Can be a directing group in some contexts |
| -OH | C5 | Strong Activator | ortho, para (to C4, C6, C2) | ortho (to C4, C6) |
| -CONH₂ | C1 | Weak Deactivator | meta (to C3, C5) | ortho (to C2, C6) via chelation |
For a classic electrophilic substitution (e.g., nitration, halogenation), the powerful activating effect of the -OH group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (C4, C6, and C2). However, C2 is already substituted, and C6 is sterically hindered by the adjacent amide group. Therefore, position C4 is the most likely site for substitution.
In transition-metal-catalyzed C-H functionalization, the amide group can serve as an effective directing group, guiding the metal catalyst to the ortho positions. beilstein-journals.org This could potentially lead to functionalization at the C6 position, overriding the electronic preferences seen in classical electrophilic substitution. The precise regioselectivity is a complex outcome of electronic effects, steric hindrance, and the coordination ability of the directing groups. nih.gov
Intramolecular Interactions and Hydrogen Bonding Effects
Hydrogen bonding plays a critical role in determining the conformation and solid-state structure of molecules containing hydroxyl, amide, and cyano groups. frontiersin.orgsciepub.com this compound contains multiple hydrogen bond donors and acceptors, leading to a network of possible intramolecular and intermolecular interactions.
Potential Hydrogen Bond Donors:
Amide N-H₂
Hydroxyl O-H
Potential Hydrogen Bond Acceptors:
Amide C=O
Nitrile N
Hydroxyl O
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the amide N-H and the nitrogen atom of the adjacent cyano group. This would create a stable six-membered ring-like structure. The formation of such quasi-rings provides significant structural stabilization. mdpi.com The geometry of this compound is conducive to this type of interaction.
Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are expected to dominate. Benzamide (B126) and its derivatives are known to form robust hydrogen-bonded dimers via N-H···O interactions between the amide groups of two molecules. mdpi.com Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or sheets. The cyano group can also participate as a hydrogen bond acceptor. frontiersin.org These extensive intermolecular interactions are responsible for the crystalline nature and relatively high melting points of such compounds.
The table below outlines the potential primary hydrogen bonding interactions.
| Donor Group | Acceptor Group | Type |
| Amide N-H | Cyano N | Intramolecular |
| Amide N-H | Amide C=O | Intermolecular (Dimer formation) |
| Hydroxyl O-H | Amide C=O | Intermolecular |
| Hydroxyl O-H | Cyano N | Intermolecular |
| Amide N-H | Hydroxyl O | Intermolecular |
Exploration of Structure Activity Relationships in Benzamide Compounds with Cyano and Hydroxyl Functionalities
Impact of Substituent Position and Electronic Properties on Biological Activity (In Vitro/Preclinical)
The substitution pattern on the benzamide (B126) scaffold is a determining factor for biological activity. Both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of the substituents, along with their specific locations on the phenyl rings, dictate the interaction with target proteins.
Research into benzamide derivatives as histone deacetylase inhibitors has shown that while the electronic influence of substituents may be minor, steric factors are crucial. Specifically, the position of substituents at the 3′ and 4′ positions of the anilide moiety plays a significant role in the interaction with the enzyme. In another study on N-benzoyl-2-hydroxybenzamides designed to act against various parasites, it was found that electron-withdrawing groups such as cyano (-CN), methanesulfonyl (-SO₂CH₃), and nitro (-NO₂) groups led to a decrease in potency. nih.gov
Conversely, studies on positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) revealed that electronegative substituents in the para-position of the benzamide portion of the molecule tend to increase potency. researchgate.net The position of substituents is also critical in other contexts. For instance, in a series of benzamides evaluated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), a meta-meta positioning of substituents on the central benzene (B151609) ring was found to be less favorable for activity. mdpi.com
In the development of anti-HBV salicylanilide (B1680751) derivatives, substituents on the aniline (B41778) moiety were varied. A derivative featuring a 3'-cyano-4'-fluoro substitution pattern demonstrated moderate anti-HBV activity. nih.gov Similarly, for pyridin-2(1H)-one based inhibitors, the placement of lipophilic substituents at the para-position of the benzamide fragment resulted in the highest inhibitory activity, whereas hydrophilic groups at the same position diminished efficacy. brieflands.com This suggests that a lipophilic substituent at this position can favorably interact with a hydrophobic cavity in the enzyme's active site. brieflands.com
The following table summarizes the impact of substituent position and properties on the biological activity of various benzamide scaffolds from preclinical studies.
| Compound Series | Target/Application | Key Findings on Substituent Effects | Reference(s) |
| Benzamide Derivatives | Histone Deacetylase Inhibition | 2'-amino or hydroxy group is essential. Steric factors at 3' and 4' positions are more influential than electronic effects. | |
| N-Benzoyl-2-hydroxybenzamides | Antiparasitic | Electron-withdrawing groups (e.g., cyano, nitro) at the para-position of the B-ring reduce potency. | nih.gov |
| Benzamide Derivatives | AChE/BACE1 Inhibition | Meta-meta substitution on the central ring is unfavorable. Additional methoxy (B1213986) groups can reduce activity due to spatial hindrance. | mdpi.com |
| Salicylanilide Derivatives | Anti-HBV | A 3'-CN-4'-F substituent on the aniline moiety showed moderate activity. | nih.gov |
| Pyridin-2(1H)-one Derivatives | sEH Inhibition | Lipophilic para-substituents on the benzamide fragment enhance potency; hydrophilic substituents decrease it. | brieflands.com |
| CDPPB Analogues | mGluR5 Modulation | Electronegative substituents at the para-position of the benzamide moiety increase potency. | researchgate.net |
Role of the Hydroxyl Group in Structure-Activity Profiles
The hydroxyl (-OH) group is a key functional group in many biologically active benzamides, primarily due to its ability to act as both a hydrogen bond donor and acceptor. This property allows it to form crucial interactions with amino acid residues in the binding sites of target proteins.
In the context of histone deacetylase inhibitors, a hydroxyl group at the 2′ position of the benzanilide (B160483) structure was found to be indispensable for inhibitory activity, suggesting it participates in hydrogen bonding or other electrostatic interactions with the enzyme. Similarly, for tris-benzamide based estrogen receptor (ERα) modulators, the hydroxyl group was determined to be critical for protein binding and antiproliferative activity. acs.orgnih.gov The removal of the hydroxyl group or its replacement with a methoxy group, which can only act as a hydrogen bond acceptor, nearly eliminated the biological activity, confirming the significance of the hydroxyl group's hydrogen-bonding capability. acs.org
The importance of the hydroxyl group is also highlighted in N-substituted benzimidazole (B57391) carboxamides, where derivatives with hydroxyl groups on the phenyl ring exhibited significant antiproliferative activity. nih.gov Specifically, a 2-hydroxy-substituted derivative demonstrated potent inhibitory effects. nih.gov The intramolecular hydrogen bonding potential of the hydroxyl group, particularly the 2-hydroxy group in salicylamides, can also influence the molecule's conformation, which in turn affects its binding to a receptor. mdpi.com
The table below details the observed effects of the hydroxyl group in several preclinical studies.
| Compound Class | Biological Target | Role of the Hydroxyl Group | Reference(s) |
| Benzanilides | Histone Deacetylase | Essential for activity at the 2'-position; acts as a hydrogen-bonding or electrostatic interaction site. | |
| Tris-Benzamides | Estrogen Receptor α (ERα) | Critical for protein binding and antiproliferative activity; likely forms hydrogen bonds with the protein. | acs.orgnih.gov |
| N-Benzimidazole Carboxamides | Antiproliferative Activity | Hydroxyl groups on the phenyl ring contribute to potent activity; a 2-hydroxy derivative was highly active. | nih.gov |
| 8-Hydroxyquinolines | Antioxidant/Anticancer | Increasing the number of hydroxyl groups enhances inhibitory activity. | mdpi.com |
| 5-Chloro Salicylamides | N/A (Structural Study) | The 2-hydroxy group forms an intramolecular hydrogen bond with the carbonyl oxygen, influencing molecular conformation. | mdpi.com |
Influence of the Cyano Group on Binding Affinity and Selectivity (In Vitro/Preclinical)
The cyano (-C≡N) group is a small, linear, and highly polar functional group that can significantly influence a molecule's properties. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor allow it to modulate binding affinity and selectivity.
The impact of the cyano group is highly context-dependent. In some cases, its introduction is detrimental to activity. For example, in a series of N-benzoyl-2-hydroxybenzamides, the addition of a cyano group led to a loss of antiparasitic potency. nih.gov However, in many other scaffolds, the cyano group is a key determinant of high affinity and efficacy.
In the development of negative allosteric modulators (NAMs) for the mGluR5 receptor, the cyano group was found to be crucial for potency. acs.org Docking studies suggest that the cyano group can engage in polar interactions or form hydrogen bonds with specific amino acid residues, such as S808, in the receptor's binding pocket. acs.orgtaylorandfrancis.com Similarly, for certain benzimidazole carboxamides, cyano-substituted derivatives displayed strong antiproliferative activity. nih.gov
The cyano group's role in properly positioning a ligand within a binding site through hydrogen bond formation has also been noted. taylorandfrancis.com However, its placement is critical; a 2-cyanophenyl group was found to diminish activity in one study, indicating that unfavorable steric or electronic interactions can override its potential benefits. taylorandfrancis.com In another example, replacing a methyl group with a cyano group on a benzamide analogue led to a moderate reduction in binding affinity for the σ₂ receptor. nih.gov
The table below illustrates the varied influence of the cyano group on biological activity in different molecular contexts.
| Compound Series | Target/Application | Influence of the Cyano Group | Reference(s) |
| N-Benzoyl-2-hydroxybenzamides | Antiparasitic | Led to a loss of potency. | nih.gov |
| mGluR5 NAMs | mGluR5 Receptor | Crucial for potency; interacts with S808 in the binding pocket. | acs.org |
| Benzimidazole Carboxamides | Antiproliferative Activity | Cyano-substituted derivatives showed strong activity. | nih.gov |
| Various Enzyme Inhibitors | A2B AR, AChE, etc. | Can form polar interactions and hydrogen bonds, aiding in ligand positioning and potent inhibition. | taylorandfrancis.com |
| Tetrahydroisoquinolinyl Benzamides | σ₂ Receptor | Replacement of a methyl group with a cyano group resulted in moderately lower binding affinity. | nih.gov |
| Coumarin Derivatives | Antioxidant Activity | The presence of a cis-cyano group enhanced hydroxyl radical scavenging activity. | mdpi.com |
Ligand Design Principles for Cyano-Hydroxybenzamide Scaffold
The design of potent and selective ligands based on the cyano-hydroxybenzamide scaffold is guided by several key principles derived from extensive SAR studies. These principles involve the strategic manipulation of functional groups to optimize interactions with the biological target.
A primary principle is the conservation of key hydrogen-bonding moieties. As seen in numerous studies, a hydroxyl group, often at the ortho position to the benzamide carbonyl, is frequently essential for activity and should be considered a critical pharmacophoric feature. acs.org This group's ability to form specific hydrogen bonds can anchor the ligand in the binding site.
The modulation of physicochemical properties through substitution is another core principle. The cyano group can be employed to introduce polarity and create specific interactions with the target protein. acs.orgtaylorandfrancis.com Furthermore, the addition of lipophilic groups at specific positions, such as the para-position of a benzamide ring, can exploit hydrophobic pockets within the active site to enhance potency. brieflands.com
Modern ligand design often employs fragment-based drug design (FBDD). This approach involves identifying small molecular fragments that bind to the target and then growing, linking, or combining them to create a higher-affinity ligand. researchgate.net The deconstruction-reconstruction approach, a facet of FBDD, can be applied to known active molecules to generate novel scaffolds. researchgate.net For the cyano-hydroxybenzamide scaffold, this could involve treating the hydroxyl- and cyano-substituted phenyl rings as distinct fragments to be optimized and combined.
Furthermore, computational methods such as molecular docking are invaluable for predicting how designed ligands will bind to their targets. brieflands.comacs.org These simulations can guide the placement of functional groups like the cyano and hydroxyl moieties to maximize favorable interactions and avoid steric clashes, thereby streamlining the design process. The principles of crystal engineering can also be applied to control the solid-state properties of the designed molecules by directing intermolecular interactions, such as hydrogen bonds. acs.org
Biochemical and Preclinical Pharmacological Research on Cyano Hydroxybenzamide Derivatives
Enzyme Inhibition Studies (In Vitro)
The structural motif of hydroxybenzamide, particularly when substituted with a cyano group, has been a scaffold of interest in the design of various enzyme inhibitors. The following sections summarize research on their activity against specific enzyme targets.
Research into Heat Shock Protein 90 (Hsp90) has identified hydroxybenzamide derivatives as a class of compounds with inhibitory activity. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction and cell cycle control, making it a target in oncology.
Patented research has described a general chemical scaffold of hydroxybenzamide derivatives that function as Hsp90 inhibitors. nih.govnih.gov These compounds are defined by a core formula where substitutions at various positions on the benzamide (B126) ring are explored to optimize activity. The inclusion of a cyano group is specified as a possible substitution, highlighting the potential for 2-cyano-5-hydroxybenzamide derivatives within this class of inhibitors. nih.govnih.gov The general structure allows for modifications that influence the compound's inhibitory potential against the Hsp90 protein. nih.gov
Table 1: General Structure of Hydroxybenzamide-Based Hsp90 Inhibitors
| Core Structure | Position R³ Substitutions | Significance |
|---|
This table illustrates the generalized structure from patent filings, where the R³ group can be a cyano moiety.
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones. Their inhibition can lead to changes in gene expression, making them a target for cancer therapeutics. The benzamide moiety has been investigated as a zinc-binding group for HDAC inhibitors.
A study focusing on 2-substituted benzamides revealed the critical nature of the substituent for potency and selectivity. In this research, a derivative featuring a 2-hydroxybenzamide lost selectivity for HDAC3 over other isoforms, such as HDAC1 and HDAC2. wisdomlib.org In contrast, a similar compound with a 2-methylthiobenzamide group demonstrated high potency and unprecedented selectivity for HDAC3. wisdomlib.org This highlights the subtle structural changes to the hydroxybenzamide scaffold that can dramatically alter inhibitory profiles against HDAC isoforms. wisdomlib.org
Table 2: Comparative HDAC Inhibition of 2-Substituted Benzamide Derivatives
| Compound | Zinc Binding Group | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity (HDAC1/HDAC3) |
|---|---|---|---|---|---|
| 16 | 2-Methylthiobenzamide | >10000 | >10000 | 30 | >333 |
| 20 | 2-Hydroxybenzamide | 51 | 110 | 33 | 1.5 |
Data sourced from a study on substituted benzamides, showing the impact of the 2-position substituent on HDAC inhibition and selectivity. wisdomlib.org
IκB kinase β (IKKβ) is a key enzyme in the NF-κB signaling pathway, which is central to inflammatory responses. Inhibition of IKKβ is a therapeutic strategy for inflammatory diseases. Research in this area has explored salicylanilides (hydroxybenzamides) as potent inhibitors.
The compound IMD-0354, chemically identified as N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, is a potent inhibitor of IKKβ. nih.govnih.gov Structure-activity relationship (SAR) studies on this class of molecules have emphasized the necessity of the free phenolic hydroxyl group on the salicylic (B10762653) acid portion for activity. nih.gov Removal of the 2-hydroxy group completely abolishes the inhibitory effect. nih.gov While research has heavily focused on halogenated derivatives like the 5-chloro substituted IMD-0354, the investigation of cyano-substituted hydroxybenzamides as IKKβ inhibitors is not prominent in the available literature. nih.govresearchgate.net
Human carbonic anhydrases (hCAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition is relevant for treating glaucoma, epilepsy, and other conditions. nih.gov
The primary class of compounds investigated as hCA inhibitors are sulfonamides. nih.govacgpubs.org Research has described sulfonamide derivatives of p-hydroxybenzoic acid that show potent inhibition of hCA I and hCA II isoforms. nih.govacgpubs.org While hydroxybenzoic acid is used as a scaffold, the active pharmacophore relies on the sulfonamide group to coordinate with the zinc ion in the enzyme's active site. There is a lack of significant research in the public domain focusing on this compound derivatives as direct inhibitors of carbonic anhydrase.
Poly (ADP-ribose) glycohydrolase (PARG) is the enzyme responsible for degrading poly(ADP-ribose) (PAR) polymers, which are synthesized by PARP enzymes in response to DNA damage. The interplay between PARP and PARG modulates cellular responses to genotoxicity, and PARG is considered a therapeutic target. nih.govplos.org
N-substituted 2-hydroxybenzamides (salicylanilides) have been identified as cell-permeable inhibitors of PARG. nih.gov A study on the structure-activity relationships of these compounds defined a pharmacophore for PARG inhibition. This research found that while substitutions on the salicylanilide (B1680751) B-ring (the aniline (B41778) portion) were important, potency was greatly enhanced by a C-ring structure. nih.gov The study explored various substitutions on the A-ring (the salicyl portion), noting that removal of substituents at the 5-position led to a loss in potency, suggesting that substitution at this position, potentially with a cyano group, could be a factor in the compound's inhibitory activity. nih.gov
Table 3: Pharmacophore Elements for Salicylanilide-Based PARG Inhibitors
| Pharmacophore Region | Structural Feature | Importance for Activity |
|---|---|---|
| A-Ring | 2-Hydroxybenzamide | Essential for activity. Substitution at the 5-position contributes to potency. |
| B-Ring | Substituted Aniline | Necessary component of the pharmacophore. |
| C-Ring | Additional Aryl Group | Greatly enhances inhibitory potency. |
This table summarizes the key structural requirements for PARG inhibition by salicylanilide derivatives based on SAR studies. nih.gov
Carbonic Anhydrase (hCA) Inhibition Studies
Receptor Binding and Ligand-Target Interactions (In Vitro)
The cyano-hydroxybenzamide scaffold has also been utilized in the development of ligands for various G-protein coupled receptors (GPCRs), where they can act as allosteric modulators.
Research has identified several classes of allosteric modulators for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a receptor implicated in central nervous system disorders. nih.govacs.org Among these are benzamide derivatives. Specifically, the compound N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a known positive allosteric modulator (PAM) of mGluR5. nih.govnih.gov This demonstrates that the 2-hydroxybenzamide structure can serve as a core for ligands that bind to allosteric sites on receptors. nih.govmonash.edu
Furthermore, other studies have investigated related benzamide structures, such as 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), which also act as mGluR5 PAMs. nih.govnih.gov Computational modeling and mutagenesis studies suggest that the cyano group on such ligands can form key interactions within the receptor's binding pocket, influencing ligand affinity and cooperativity. acs.org These findings underscore the importance of both the hydroxybenzamide and cyano-substituted phenyl moieties in designing selective and potent receptor modulators.
Table 4: Examples of Benzamide Derivatives as mGluR5 Allosteric Modulators
| Compound Name/Type | Chemical Scaffold | Reported Activity | Receptor Site |
|---|---|---|---|
| CPPHA | 2-Hydroxybenzamide derivative | Positive Allosteric Modulator (PAM) | Allosteric site distinct from MPEP binding site |
| CDPPB | 3-Cyano-benzamide derivative | Positive Allosteric Modulator (PAM) | Allosteric site shared with MPEP |
This table provides examples of benzamide-based compounds and their modulatory effects on the mGluR5 receptor. nih.govnih.gov
Cellular Activity Investigations (In Vitro)
Antiproliferative Activity in Various Cell Lines
Derivatives of cyano-hydroxybenzamide have demonstrated notable antiproliferative effects across a range of human cancer cell lines. Research has shown that the specific substitutions on the benzamide and associated ring structures significantly influence their potency and selectivity.
N-methyl-substituted derivatives featuring hydroxyl and methoxy (B1213986) groups on the phenyl ring, along with cyano groups on a benzimidazole (B57391) nucleus, have shown selective and pronounced activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.1 μM. researchgate.netmdpi.comirb.hr Furthermore, certain cyano-substituted derivatives exhibited strong, non-selective antiproliferative activity against various tested cancer cells, with IC50 values ranging from 1.2 to 5.3 μM. mdpi.comirb.hr
Specifically, a 2-hydroxy-4-methoxy-substituted derivative with an isobutyl chain on the N-atom of the benzimidazole nucleus displayed significant antiproliferative activity in vitro against all tested cell lines, with IC50 values in the low micromolar range (2.2–4.4 µM). mdpi.comirb.hrnih.gov Another derivative, a 2-hydroxy-substituted compound with a methyl group on the N-atom of the benzimidazole nucleus, showed inhibitory activity against HCT 116 (IC50 = 3.7 µM), MCF-7 (IC50 = 1.2 µM), and HEK 293 (IC50 = 5.3 µM) cell lines. mdpi.comirb.hr
The antiproliferative potential of these compounds appears to be influenced by the position of substituents. For instance, in a series of nitro-substituted hydroxynaphthanilides, which are structurally related to hydroxybenzamides, the antiproliferative effect increased as the nitro substituent moved from the ortho- to the para-position. semanticscholar.org The most potent of these compounds, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide, demonstrated significant antiproliferative activity against THP-1 and MCF-7 cancer cells. semanticscholar.org
It is important to note that the antiproliferative activity of some cyano-hydroxybenzamide derivatives does not appear to be linked to their ability to inhibit or induce oxidative stress. mdpi.comirb.hr
Table 1: Antiproliferative Activity of Cyano-Hydroxybenzamide Derivatives in Various Cell Lines
| Compound/Derivative | Cell Line(s) | IC50 Value(s) | Reference(s) |
|---|---|---|---|
| N-methyl-substituted derivative with hydroxyl, methoxy, and cyano groups | MCF-7 | 3.1 μM | researchgate.netmdpi.comirb.hr |
| Cyano-substituted derivatives 10 and 11 | Various cancer cells | 1.2–5.3 μM | mdpi.comirb.hr |
| 2-hydroxy-4-methoxy-substituted derivative 10 | All tested cell lines | 2.2–4.4 µM | mdpi.comirb.hrnih.gov |
| 2-hydroxy-substituted derivative 11 | HCT 116, MCF-7, HEK 293 | 3.7 µM, 1.2 µM, 5.3 µM | mdpi.comirb.hr |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2) | THP-1, MCF-7 | 3.06 µM, 4.61 µM | semanticscholar.org |
| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6) | THP-1, MCF-7 | 5.80 µM, 5.23 µM | semanticscholar.org |
| 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide (3) | THP-1, MCF-7 | 1.05 µM, 1.65 µM | semanticscholar.org |
Modulation of Inflammatory Responses in Cell-Based Assays
Cyano-hydroxybenzamide derivatives have been investigated for their ability to modulate inflammatory responses in various in vitro assays. These studies often focus on the inhibition of key inflammatory mediators and pathways.
One area of investigation is the inhibition of enzymes involved in the inflammatory process. For example, salicylamide (B354443), a simple hydroxybenzamide, is known to inhibit prostaglandin (B15479496) synthesis, which accounts for its analgesic and antipyretic properties. nih.gov More complex derivatives have also shown anti-inflammatory potential. For instance, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were found to suppress not only viral replication but also respiratory syncytial virus (RSV)-induced activation of IRF3 and NF-κB, key transcription factors in the inflammatory response, and the subsequent production of cytokines and chemokines. nih.gov
In vitro anti-inflammatory activity can also be assessed through methods like the inhibition of heat-induced albumin denaturation and the stabilization of red blood cell membranes. academicjournals.orgphytopharmajournal.com For example, the water extract of Wedelia trilobata, containing various phytochemicals including phenolic compounds, demonstrated significant in vitro anti-inflammatory activity by inhibiting heat-induced albumin denaturation and stabilizing red blood cell membranes. academicjournals.org While not specific to cyano-hydroxybenzamides, this highlights relevant assay methods.
Furthermore, the activation of the AMP-activated protein kinase (AMPK) enzyme complex is known to modulate immune and inflammatory cell functions, including cytokine production. unipi.it Isoindoline derivatives, which can incorporate a hydroxybenzamide moiety, have been identified as AMPK activators, suggesting a potential mechanism for their anti-inflammatory effects. google.com
Antimicrobial and Antiparasitic Activity (In Vitro)
The in vitro antimicrobial and antiparasitic activities of cyano-hydroxybenzamide derivatives have been explored against a variety of pathogens.
In terms of antibacterial activity, a compound with two hydroxy groups and one methoxy group on the phenyl ring demonstrated the strongest activity against the Gram-positive strain Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 μM. mdpi.comnih.gov Another study on N-benzamide derivatives found that compound 5a showed excellent activity against both Bacillus subtilis and Escherichia coli, with MIC values of 6.25 and 3.12 μg/mL, respectively. nanobioletters.com
Regarding antiparasitic activity, a series of N-benzoyl-2-hydroxybenzamides were evaluated against several protozoan parasites. nih.gov Compounds with ethoxy, n-butoxy, and N,N-diethylamino substituents showed reasonable activity against Trypanosoma cruzi, good activity against Leishmania donovani, and very good activity against a chloroquine (B1663885) and pyrimethamine-resistant strain of Plasmodium falciparum. nih.gov Specifically, N-cyclohexyl-2-hydroxybenzamide (10) showed weak bioactivity against L. braziliensis amastigotes with an EC50 of 15.60 ± 2.69 µM. brazilianjournals.com.brbrazilianjournals.com.br
Furthermore, a computational model was developed to design bioactive pharmacophores for anti-Mycobacterium tuberculosis and anti-Trypanosoma cruzi candidates from heterocyclic-2-carboxylic acid (3-cyano-1,4-di-n-oxidequinoxalin-2-yl)amide derivatives. researchgate.net The highest anti-Trypanosoma cruzi activity was observed for compounds with fluoro substituents. researchgate.net
Antioxidant Activity Screening (In Vitro)
Several cyano-hydroxybenzamide derivatives have been screened for their antioxidant potential using various in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.comirb.hr
A number of tested compounds have shown significantly improved antioxidant activity compared to the standard butylated hydroxytoluene (BHT). mdpi.comirb.hr The antioxidant activity of certain derivatives in cellular models has generally confirmed the results from in vitro assays. mdpi.comirb.hr For instance, a trihydroxy substituted benzothiazole-2-carboxamide was identified as a potent antioxidant, significantly more active than BHT in both DPPH and FRAP assays, and it also displayed antioxidant activity in tumor cells. researchgate.net
The presence and position of hydroxyl and methoxy groups on the phenyl ring appear to be crucial for the antioxidant capacity. For example, among amino-substituted benzamide derivatives, a cyano derivative with an additional methoxy group was significantly more active than its analogue without the methoxy group. acs.org
Table 2: In Vitro Antioxidant Activity of Cyano-Hydroxybenzamide Derivatives
| Compound/Derivative | Assay(s) | Activity | Reference(s) |
|---|---|---|---|
| Various cyano-substituted derivatives | DPPH, FRAP | Significantly improved activity compared to BHT | mdpi.comirb.hr |
| Trihydroxy substituted benzothiazole-2-carboxamide 29 | DPPH, FRAP | More potent than BHT | researchgate.net |
| Cyano derivative 28 with methoxy group | DPPH | IC50 = 18.12 ± 0.28 μM | acs.org |
| Cyano derivative 27 without methoxy group | DPPH | IC50 = 30.73 ± 8.1 μM | acs.org |
Elucidation of Molecular Mechanisms of Action (In Vitro/Preclinical)
Preclinical and in vitro studies have begun to shed light on the molecular mechanisms underlying the observed biological activities of cyano-hydroxybenzamide derivatives.
A key mechanism for some derivatives appears to be the chelation of divalent metal ions. For instance, in the context of HIV-1 integrase inhibition, the mechanism of action for certain 2,3-dihydroxybenzamide (B143552) derivatives was hypothesized to involve the chelation of metal ions within the enzyme's active site. nih.gov This interaction can disrupt the normal function of metalloenzymes that are crucial for pathogen survival or disease progression.
In the context of anti-inflammatory action, some hydroxybenzamide derivatives have been shown to inhibit the activation of key signaling pathways. For example, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were found to suppress RSV-induced phosphorylation of IRF3 and p65, which are critical steps in the activation of the IRF3 and NF-κB inflammatory pathways. nih.gov
Furthermore, some derivatives may exert their effects by interacting with specific cellular receptors. For instance, certain hydroxybenzamide derivatives have been identified as selective inhibitors of the P2X1 receptor, a purinergic receptor involved in various physiological processes. nih.gov
The molecular structure of these compounds, particularly the presence of hydroxyl and cyano groups, allows for diverse reactivity and interactions, including hydrogen bonding, which can influence their binding to biological targets. evitachem.com For some derivatives, the antiproliferative activity has been linked to the induction of apoptosis and cell cycle arrest at the G1 phase, associated with the downregulation of proteins like cyclin E1. semanticscholar.org
Solid State Chemistry and Crystallographic Analysis of 2 Cyano 5 Hydroxybenzamide and Analogues
Crystal Polymorphism Studies
Crystal polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. researchgate.net These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability. mdpi.com The study of polymorphism is therefore critical in chemical and pharmaceutical development to ensure the selection of the most stable and effective form of a compound. researchgate.net
The search for polymorphs typically involves crystallization from various solvents and under different thermodynamic conditions. The stability relationship between polymorphs can be described as either monotropic, where one form is always more stable than the other, or enantiotropic, where the stability order changes with temperature. researchgate.net Identifying and characterizing these different forms is essential, as an unintended polymorphic transformation during storage or processing can significantly impact a product's performance. researchgate.net
Cocrystallization and Salt Formation Research
Cocrystallization and salt formation are two key strategies in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. rsc.org The distinction between a cocrystal and a salt lies in the location of a proton: in a salt, a proton is transferred from an acidic component to a basic component, creating an ionic bond, whereas in a cocrystal, the components are neutral and interact through non-ionic interactions, most commonly hydrogen bonds. achemblock.com
The formation of a salt versus a cocrystal is generally predicted by the difference in the pKa values (ΔpKa) of the participating compounds. A large ΔpKa between a basic active pharmaceutical ingredient (API) and an acidic coformer typically leads to proton transfer and salt formation. researchgate.net
No specific cocrystals or salts of 2-Cyano-5-hydroxybenzamide have been reported in the reviewed literature. However, the molecule possesses functional groups amenable to both salt and cocrystal formation. The phenolic hydroxyl group and the carboxylic acid implicit in the benzamide (B126) structure (in its hydrolyzed form) are acidic, while the cyano and amide groups can act as hydrogen bond acceptors.
Research into related systems provides insight into the likely behavior of this compound. For example, studies on cocrystals of various APIs with hydroxybenzoic acids are common, utilizing the robust carboxylic acid and hydroxyl groups to form predictable hydrogen-bonded structures. farmaciajournal.comacs.org Ternary cocrystals, such as those formed by 4-hydroxybenzamide, succinic acid, and pyrazine, demonstrate how multiple components can be integrated into a single crystal lattice through a network of specific hydrogen bonds. acs.org The success of these systems relies on the hierarchy of supramolecular synthons—reliable and predictable hydrogen bonding patterns between functional groups. researchgate.netbldpharm.com For this compound, a key consideration in cocrystal design would be the competition between the cyano and amide groups as hydrogen bond acceptors. researchgate.net
Hydrogen Bonding Networks and Supramolecular Assembly
The crystal structure and supramolecular assembly of molecular solids are primarily governed by hydrogen bonding. nih.gov In this compound, the hydroxyl, amide, and cyano groups are all expected to participate in hydrogen bonding, creating complex three-dimensional networks.
Detailed crystallographic studies of N-substituted 5-chlorosalicylamides, which substitute the cyano group with a chloro group but retain the key hydroxyl and amide functionalities, provide a valuable model for the potential hydrogen bonding patterns in this compound. nih.gov In these analogues, two primary types of hydrogen bonding arrangements were observed:
Intramolecular N-H···O(H) and Intermolecular O-H···O=C: In compounds like 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzamide, an intramolecular hydrogen bond forms between the amide proton (N-H) and the hydroxyl oxygen. The molecules then assemble into infinite linear chains through an intermolecular hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. nih.gov
Intramolecular O-H···O=C and Intermolecular N-H···O(H): In contrast, N-benzyl-5-chloro-2-hydroxybenzamide exhibits an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. These molecules also form linear infinite chains, but through an intermolecular hydrogen bond between the amide proton of one molecule and the hydroxyl oxygen of the next. nih.gov
These findings illustrate how subtle changes to the molecule's periphery can shift the balance between competing intramolecular and intermolecular interactions, leading to different supramolecular assemblies. nih.gov The cyano group in this compound would add another layer of complexity, potentially acting as a hydrogen bond acceptor (O-H···N≡C), competing with the other acceptor sites on the molecule. Studies on cocrystals containing cyano groups have shown that the hydroxyl···pyridine heterosynthon is generally more robust than the hydroxyl···cyano heterosynthon, indicating a hierarchy of interactions that would influence the final crystal structure. researchgate.net
The table below presents crystallographic data for selected 5-chloro salicylamide (B354443) analogues, illustrating the different supramolecular arrangements.
| Compound Name | Crystal System | Space Group | Key Hydrogen Bonds | Supramolecular Motif |
| 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzamide | Monoclinic | P2₁/n | Intramolecular: N-H···O(H)Intermolecular: O-H···O=C | Infinite linear chain |
| N-benzyl-5-chloro-2-hydroxybenzamide | Monoclinic | C2/c | Intramolecular: O-H···O=CIntermolecular: N-H···O(H) | Infinite linear chain |
| 5-chloro-2-hydroxy-N-phenethylbenzamide | Triclinic | P-1 | Intramolecular: N-H···O(H)Intermolecular: O-H···O=C | Infinite linear chain |
Table based on data from M. K. Riemer et al., Molecules, 2012. nih.gov
Impact of Solid-State Forms on Material Properties
The specific solid-state form of a compound—be it a particular polymorph, salt, or cocrystal—has a direct and significant impact on its bulk material properties. researchgate.net These properties are critical for the handling, processing, and performance of the material. mdpi.com
Solubility and Dissolution Rate: Different crystal forms have different lattice energies. Generally, a more stable crystalline form has a higher lattice energy and thus lower solubility. The discovery of a more soluble, albeit potentially metastable, polymorph or the creation of a soluble salt or cocrystal can be a key strategy to improve the bioavailability of poorly soluble compounds. researchgate.net For example, different polymorphs of the drug praziquantel (B144689) exhibit significantly different aqueous solubilities.
Stability: The chemical and physical stability of a compound is paramount. The most thermodynamically stable crystalline form is typically desired for development to avoid transformations to other forms during the product's shelf life. researchgate.net Stability can be influenced by the hydrogen bonding network and molecular packing, which can protect reactive functional groups. mdpi.com
Mechanical Properties: The arrangement of molecules in a crystal affects its mechanical properties, such as tabletability. Changes in crystal habit from, for example, cubes to thin platelets due to a polymorphic transformation can drastically affect manufacturing processes like filtration and tableting. researchgate.net
While no specific data exists for different solid-state forms of this compound, the principles derived from analogous systems are clear. The formation of different hydrogen-bonding networks, as seen in the 5-chlorosalicylamides, would likely lead to different crystal packing and, consequently, variations in melting point, solubility, and stability. nih.gov The engineering of cocrystals or salts of this compound would be a targeted approach to systematically modify these properties for a specific application. acs.org
Potential Applications in Advanced Materials Science for Cyano Containing Benzamide Architectures
Use in Liquid Crystals and Optical Devices
The incorporation of cyano groups is a well-established strategy in the design of liquid crystal molecules. The strong dipole moment of the nitrile group is crucial for inducing the long-range orientational order that characterizes liquid crystalline phases. While direct studies on 2-Cyano-5-hydroxybenzamide in liquid crystal applications are not extensively documented, the broader class of cyano-containing benzamides and related structures has shown significant promise.
Bent-core liquid crystals (BCLCs), often referred to as "banana" liquid crystals, derived from central cores like 3-hydroxybenzoic acid, have been investigated for their unique mesomorphic behaviors. tandfonline.commdpi.com The introduction of a cyano group into the central core of similar bent-shaped molecules has been shown to trigger the formation of specific smectic phases capable of mirror symmetry breaking. rsc.org This is particularly relevant for applications in fast-switching electro-optical devices and non-linear optics. rsc.org
Furthermore, cyano-benzamide segments have been successfully integrated into supramolecular polymers based on tandfonline.comhelicene. rsc.org These materials exhibit aggregation-induced emission (AIE) and form chiral supramolecular polymers that can function as circularly polarized emitters. rsc.org The intermolecular hydrogen bonding facilitated by the benzamide (B126) moieties, coupled with the π-stacking of the cyano-phenylene units, drives the self-assembly process. rsc.org This highlights the potential of molecules like this compound to serve as components in advanced optical devices that rely on chiroptical properties. The development of materials for optical switches is another area where cyano-containing benzamides have been patented for their potential use in organic electroluminescence devices. justia.com
Applications in Coatings and Protective Layers
Information regarding the specific application of this compound in coatings and protective layers is limited in publicly available research. However, the inherent properties of the benzamide and hydroxyl functional groups suggest potential utility in this area. The amide linkage is known for its robustness and ability to form strong hydrogen bonds, which can contribute to the mechanical integrity and adhesion of a coating. The hydroxyl group can also participate in hydrogen bonding and provides a potential site for cross-linking reactions, which could enhance the durability and chemical resistance of a protective layer. The cyano group, with its polar nature, could influence surface properties such as wettability and adhesion.
Role as Building Blocks for Polymeric Materials
The multifunctional nature of this compound makes it a valuable building block for the synthesis of novel polymeric materials. evitachem.combldpharm.com The hydroxyl and amide groups provide reactive sites for polymerization reactions, such as polycondensation, to form polyesters, polyamides, or poly(ester-amide)s. The presence of the cyano group along the polymer backbone can impart specific properties to the resulting material, including increased thermal stability, specific solubility characteristics, and unique dielectric properties.
Research on related compounds underscores this potential. For instance, 5-Cyano-2-hydroxybenzoic acid, a close structural relative, is noted for its role in synthesizing advanced polymers and nanomaterials. evitachem.com The ability of benzamide moieties to drive supramolecular polymerization through hydrogen bonding has been demonstrated in helicene-based systems, leading to highly organized structures. rsc.org This self-assembly capability is a key principle in the bottom-up fabrication of complex polymeric architectures. Furthermore, various cyano-containing compounds are listed as material building blocks for polymer science. bldpharm.combldpharm.com The synthesis of polymers can be achieved through various methods, including direct heteroarylation polymerization (DHAP), which is an efficient route for creating conjugated polymers for electronic applications. gatech.edu
Integration into Electronic Materials
Cyano-containing aromatic compounds are of significant interest in the field of electronic materials due to the strong electron-withdrawing nature of the cyano group. This property can be harnessed to tune the electronic energy levels (HOMO and LUMO) of organic semiconductors. While specific research on this compound in electronic devices is not prominent, the broader family of cyano-functionalized benzamides has been explored for such applications.
For example, cyano-functionalized iridium(III) complexes have been designed and synthesized for use as blue-emitting phosphors in organic light-emitting diodes (OLEDs). researchgate.net These materials have demonstrated high quantum yields and efficiencies. researchgate.net The use of 4-cyano-3-benzoylamino-N-phenyl-benzamides in organic electroluminescence devices has also been patented. justia.com This suggests that the electronic properties of the cyano-benzamide scaffold are well-suited for charge-transporting and light-emitting layers in electronic devices. The general category of "Electronic Materials" is often listed as an application area for related compounds. bldpharm.combldpharm.commdpi.com The development of n-type organic semiconductors, which are crucial for the fabrication of efficient organic electronic circuits, often utilizes electron-deficient building blocks, and pyridine-based structures with cyano groups have been identified as having potential in this area. rsc.org
Patent Landscape and Academic Trends in Cyano Hydroxybenzamide Research
Analysis of Patent Literature Pertaining to Synthesis and Applications
The patent landscape for cyano-hydroxybenzamide and its related structures is diverse, highlighting a range of synthetic methodologies and applications, primarily in agrochemicals, pharmaceuticals, and material science.
Patents reveal various processes for producing the core structures. For instance, methods for preparing 2-hydroxybenzamide derivatives have been patented since the late 1990s. google.com The synthesis often involves multiple steps, including the reaction of precursors like 2-amino-5-cyano-3-methylbenzoic esters with methylamine (B109427) to form compounds such as 2-amino-5-cyano-N,3-dimethylbenzamide. google.com The preparation of these precursors can start from corresponding bromine compounds, which undergo cyanation using copper(I) cyanide. google.comgoogle.com This cyanation step is a recurring theme in the synthesis of various cyanobenzamide and cyanophenol compounds. google.comquickcompany.in Other patented synthesis strategies include the dehydration of 2-hydroxybenzamide over a heterogeneous catalyst to produce 2-hydroxybenzonitrile (B42573) (2-cyanophenol). google.comchemicalbook.com
The applications detailed in patent literature are broad and underscore the utility of this class of compounds:
Pharmaceutical Intermediates: Many patents focus on the synthesis of these compounds as key intermediates for active pharmaceutical ingredients (APIs). For example, 2-cyano-4'-methylbiphenyl, an aromatic compound, serves as an essential intermediate for synthesizing sartan-based antihypertensive drugs. patsnap.com Similarly, derivatives are used in the preparation of xanthine (B1682287) oxidase inhibitors for treating conditions like hyperuricemia. quickcompany.inmedchemexpress.com
Antiviral Agents: A significant area of application is in antiviral drug discovery. Derivatives such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) replication and the associated inflammatory responses. nih.gov This builds on the known broad-spectrum antiviral activity of related compounds like niclosamide. nih.gov
Hsp90 Inhibitors: Hydroxybenzamide derivatives have been patented for their use as inhibitors of Heat shock protein 90 (Hsp90). googleapis.com Hsp90 is a chaperone protein involved in the folding and stabilization of many proteins critical for signal transduction, making it an important target in cancer therapy. googleapis.com
Pesticides: The agrochemical sector also utilizes these structures. Patents describe pesticide preparations containing hydroxybenzamide derivatives, formulated to achieve sustained release of the active ingredient. epo.org
The table below summarizes some of the key patented compounds and their applications.
| Patent Compound Class | Application | Patent Reference Example |
| 2-Hydroxybenzamide Derivatives | General Synthetic Processes | CA2293361A1 google.com |
| 2-Amino-5-cyano-N,3-dimethylbenzamide | Synthetic Processes | DK2729444T3 google.com |
| Substituted N-phenyl-hydroxybenzamides | Antiviral (RSV Inhibitors) | PMC Article (citing patent data) nih.gov |
| Hydroxybenzamide Derivatives | Anticancer (Hsp90 Inhibitors) | EP 2332909 B1 googleapis.com |
| Benzamide (B126) Derivatives | Agrochemicals (Pesticides) | EP 2763528 B1 epo.org |
| 2-Arylthiazole Derivatives (from cyano-hydroxybenzoates) | Antihyperuricemic (Febuxostat) | US 5,614,520 (cited in quickcompany.in) |
Emerging Research Areas and Future Directions in the Field
Current academic and preclinical research points toward several promising future directions for the cyano-hydroxybenzamide scaffold. These emerging areas focus on refining existing applications and exploring entirely new therapeutic and industrial uses.
One of the most prominent future directions is the continued development of these compounds as novel therapeutic agents . Building on established antiviral and anticancer properties, research is expanding into new disease targets. The demonstrated efficacy of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues against RSV not only provides a new class of potential treatments but also opens the door for investigating their activity against other viruses. nih.gov The ability of these compounds to modulate host inflammatory pathways, such as IRF3 and NF-κB activation, is a particularly promising avenue for future research. nih.gov
In the realm of oncology , the role of hydroxybenzamides as Hsp90 inhibitors remains a key area of investigation. googleapis.com Future work will likely focus on designing derivatives with improved selectivity and potency to minimize off-target effects and enhance therapeutic outcomes.
Another emerging trend is the application of these compounds in material science and nanotechnology . A related compound, 5-cyano-N-[3-[(3-hydroxybenzoyl)amino]propyl]-1H-pyrrole-2-carboxamide (HPPCP), is being explored for the development of new materials like nanofibers and nanoparticles. smolecule.com The unique structural properties of these molecules make them candidates for creating novel materials with specific functions. smolecule.com Future research in this area will likely involve optimizing the synthesis of these compounds for material applications and characterizing their physical and chemical properties at the nanoscale. smolecule.com
Finally, there is a consistent drive toward the optimization of synthesis and characterization . Research aims to develop more economical and efficient processes for producing these compounds in higher purity and yield. google.com This includes exploring novel catalytic systems and reaction conditions to improve the viability of these compounds for industrial-scale production. google.compatsnap.com
Future Research Directions for 2 Cyano 5 Hydroxybenzamide
Unexplored Synthetic Avenues
The synthesis of 2-Cyano-5-hydroxybenzamide, while achievable through established methods, presents opportunities for the development of more efficient, scalable, and environmentally benign synthetic routes. Current approaches to synthesizing substituted benzamides often involve the coupling of a carboxylic acid with an amine, a process that can be resource-intensive. researchgate.net Future research could focus on novel catalytic systems that offer higher yields and milder reaction conditions.
Moreover, the exploration of one-pot synthesis procedures, starting from readily available precursors, could significantly streamline the production of this compound. The development of continuous flow processes for its synthesis would also be a significant advancement, offering improved safety, consistency, and scalability. Research into the use of biocatalysis, employing enzymes to facilitate key synthetic steps, could lead to highly selective and sustainable production methods.
Advanced Characterization Techniques and Method Development
A thorough understanding of the physicochemical properties of this compound is crucial for its potential applications. While standard analytical techniques provide basic characterization, advanced methods can offer deeper insights into its structural and electronic properties.
| Technique | Information Gained | Potential Application |
| Solid-State NMR (ssNMR) | Elucidation of solid-state structure and polymorphism. | Understanding crystal packing and identifying different crystalline forms. |
| X-ray Crystallography | Precise determination of the three-dimensional molecular structure. mdpi.com | Revealing intermolecular interactions and guiding computational models. mdpi.com |
| Advanced Mass Spectrometry (e.g., ion mobility) | Separation and characterization of isomers and conformers. | Distinguishing between closely related structures and understanding molecular shape. |
| Terahertz (THz) Spectroscopy | Probing low-frequency vibrational modes sensitive to intermolecular interactions. | Characterizing crystal lattice vibrations and polymorphism. |
The development of validated analytical methods for the quantification of this compound in various matrices will be essential for future pharmacological and environmental studies.
Deeper Mechanistic Insights into Biological Interactions
The biological activities of benzamide (B126) derivatives are diverse, with many exhibiting inhibitory effects on enzymes. nih.gov The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (cyano and amide groups) in this compound suggests its potential to interact with biological macromolecules. annualreviews.org
Future research should aim to elucidate the specific biological targets of this compound. High-throughput screening against a panel of enzymes, such as kinases and histone deacetylases (HDACs), could identify potential inhibitory activities. Subsequent mechanistic studies, including enzyme kinetics and structural biology approaches like co-crystallization, would be necessary to understand the mode of inhibition at a molecular level. Investigating its potential as an inhibitor of viral replication, as has been seen with other substituted hydroxybenzamides, could also be a fruitful area of research. nih.gov
Computational Predictions for Novel Applications
Computational chemistry offers powerful tools to predict the properties and potential applications of molecules like this compound, thereby guiding experimental work.
Table of Computational Approaches and Their Potential Insights:
| Computational Method | Predicted Properties/Applications |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets. tjnpr.org |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors. scielo.br |
| Molecular Dynamics (MD) Simulations | Conformational flexibility and stability of ligand-protein complexes. researchgate.net |
| Crystal Structure Prediction | Identification of likely polymorphs and their relative stabilities. ucl.ac.uk |
These computational approaches can be used to generate hypotheses about the compound's behavior and to prioritize experimental investigations, saving time and resources. For instance, virtual screening through molecular docking could identify novel protein targets for this compound, while QSAR models could predict its potential efficacy and guide the design of more potent analogues.
Integration with Emerging Technologies (e.g., Machine Learning in Synthesis)
The synergy between chemistry and emerging technologies like machine learning (ML) is poised to revolutionize chemical synthesis and drug discovery. For this compound, ML algorithms could be trained on existing reaction data for similar benzamide syntheses to predict optimal reaction conditions, catalysts, and solvents, thereby accelerating the development of new synthetic routes. scielo.br
Furthermore, generative ML models could be employed to design novel derivatives of this compound with enhanced biological activities or desired physicochemical properties. These models can explore a vast chemical space to propose new structures that can then be synthesized and tested. The integration of automated synthesis platforms with ML-driven experimental design could create a closed-loop system for the rapid discovery and optimization of new functional molecules based on the this compound scaffold.
Q & A
What are the standard synthetic routes for preparing 2-Cyano-5-hydroxybenzamide, and how are reaction conditions optimized?
Level: Basic
Answer:
Synthesis typically involves multi-step reactions, such as coupling a benzamide derivative with a nitrile-containing precursor under controlled conditions. For example, analogous compounds (e.g., N-(5-Cyanononan-5-yl)benzamide) are synthesized via nucleophilic substitution or condensation reactions using benzoyl chloride and amino-nitrile intermediates . Optimization includes adjusting temperature (e.g., 0–6°C for sensitive intermediates ), solvent polarity, and catalysts. Reaction progress is monitored via HPLC or TLC, and purification employs recrystallization or column chromatography .
Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Level: Basic
Answer:
Key techniques include:
- NMR Spectroscopy : For structural confirmation (e.g., ¹H/¹³C NMR to identify cyano and hydroxyl proton environments) .
- IR Spectroscopy : To detect functional groups (e.g., -CN stretch ~2200 cm⁻¹, -OH stretch ~3200 cm⁻¹) .
- HPLC : For purity assessment (>97% purity thresholds are standard ).
- Mass Spectrometry : To verify molecular weight (e.g., ESI-MS for exact mass determination) .
How can computational methods like DFT improve the prediction of this compound’s electronic properties?
Level: Advanced
Answer:
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and optimize molecular geometry . These models help rationalize reactivity patterns (e.g., nucleophilic attack at the cyano group) and vibrational spectra, reducing experimental trial-and-error . Software like Gaussian or ORCA is typically used with basis sets like 6-31G(d).
How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Level: Advanced
Answer:
Contradictions (e.g., unexpected NMR splitting or IR peaks) require cross-validation:
- 2D NMR (COSY, HSQC) to confirm connectivity .
- X-ray crystallography : For unambiguous structural determination (using SHELX software for refinement ).
- Computational validation : Compare experimental IR/NMR with DFT-simulated spectra .
Example: Discrepancies in -OH proton signals may arise from hydrogen bonding, necessitating solvent-effect studies .
What strategies mitigate side reactions during the synthesis of this compound derivatives?
Level: Advanced
Answer:
- Protecting groups : Temporarily block hydroxyl or amino groups (e.g., silyl ethers for -OH protection ).
- Low-temperature reactions : Minimize decomposition (e.g., 0°C for nitrile stabilization ).
- Catalyst selection : Use Pd-based catalysts for selective coupling .
Post-reaction, side products are removed via gradient elution in HPLC .
How is X-ray crystallography applied to determine the crystal structure of this compound?
Level: Advanced
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves bond lengths, angles, and packing motifs . For example, analogous benzamide derivatives show planar aromatic rings and intermolecular hydrogen bonding between -OH and -CONH groups . Data collection requires high-resolution crystals (≤0.8 Å), often grown via slow evaporation in polar solvents .
What are the best practices for analyzing the stability of this compound under varying pH and temperature?
Level: Basic
Answer:
- pH stability studies : Use buffer solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy.
- Thermal analysis : TGA/DSC to determine decomposition temperatures .
- Storage : Keep at 2–8°C in anhydrous conditions to prevent hydrolysis of the cyano group .
How can researchers design kinetic studies to probe the reactivity of this compound in nucleophilic environments?
Level: Advanced
Answer:
- Pseudo-first-order kinetics : Vary nucleophile concentration (e.g., hydroxide ions) and track reaction progress via UV-Vis or NMR .
- Activation energy calculation : Use the Arrhenius equation with rate constants measured at multiple temperatures .
- Isotopic labeling : ¹⁸O or ¹⁵N isotopes to trace mechanistic pathways .
What role does hydrogen bonding play in the supramolecular assembly of this compound crystals?
Level: Advanced
Answer:
Hydrogen bonds between -OH, -CONH, and -CN groups drive crystal packing. For example, in N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, -OH···N≡C interactions form 1D chains, validated via SCXRD . Computational tools (Mercury software) visualize these interactions, aiding in polymorph prediction .
How are QSAR models developed to predict the bioactivity of this compound derivatives?
Level: Advanced
Answer:
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, polar surface area, and HOMO-LUMO gaps. Data from analogs (e.g., N-(3-cyanothiophen-2-yl)benzamide) train these models . Software like MOE or Schrödinger applies regression analysis to correlate structural features with activity (e.g., enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
